N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked to a benzyl-piperidine carbonyl moiety. The piperidine and trifluoromethyl groups suggest enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-5-4-6-18(13-17)29(27,28)24-14-15-7-9-16(10-8-15)19(26)25-11-2-1-3-12-25/h4-10,13,24H,1-3,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIJCVCGFIQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine-1-carbonylbenzyl intermediate This intermediate can be synthesized through the reaction of piperidine with benzyl chloride under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Chloro Groups : The target compound’s trifluoromethyl group enhances electronegativity and metabolic stability compared to the chloro-substituted analog in . However, the chloro group in the latter may improve π-π stacking interactions in hydrophobic binding pockets.
- Piperidine vs.
- Fluorination Patterns : Hyperfluorinated chains in drastically increase hydrophobicity and chemical inertness, contrasting with the target’s balanced trifluoromethyl-benzyl design.
Biological Activity
N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring, a benzyl moiety, and a trifluoromethyl group attached to a benzenesulfonamide framework. This unique structure is believed to contribute significantly to its biological properties.
Research suggests that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Compounds structurally related to this compound have shown promising results in cancer therapy. For instance, studies indicate that certain piperidine derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .
- Cholinesterase Inhibition : The presence of the piperidine moiety has been linked to enhanced cholinesterase inhibition. This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
- Antiviral Properties : Similar compounds have been identified as inhibitors of viral replication, particularly against influenza viruses. The mechanism involves disrupting the fusion peptide interactions necessary for viral entry into host cells .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
1. Anticancer Activity
A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting their potential as novel anticancer agents .
2. Cholinesterase Inhibition
Research on N-benzylpiperidine derivatives demonstrated their effectiveness in inhibiting acetylcholinesterase and butyrylcholinesterase. This dual inhibition is beneficial for treating Alzheimer's disease by enhancing cholinergic neurotransmission .
3. Antiviral Activity
Another study focused on the antiviral properties of piperidine compounds against influenza A virus. The findings revealed that specific substitutions in the piperidine structure significantly increased antiviral efficacy, highlighting the importance of structural modifications in drug design .
Q & A
Q. What synthetic routes are recommended for preparing N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide?
- Methodology : A two-step approach is common: (i) Coupling of piperidine-carbonyl benzylamine : React 4-(aminomethyl)benzoylpiperidine with activated carbonyl reagents (e.g., CDI or DCC) to form the amide bond. (ii) Sulfonylation : Introduce the 3-(trifluoromethyl)benzenesulfonyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF). Purify intermediates using column chromatography, and confirm structures via H-NMR and HRMS .
- Critical Note : Monitor reaction progress via TLC to avoid over-sulfonylation.
Q. How should researchers characterize the solubility and stability of this compound in biological assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Adjust with co-solvents (e.g., cyclodextrins) if precipitation occurs .
- Stability : Incubate at 37°C in plasma or PBS, then quantify degradation via LC-MS. The trifluoromethyl group enhances metabolic stability, but ester/protecting groups may require optimization .
Q. What analytical techniques are essential for verifying purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water gradients; aim for >95% purity.
- NMR : Confirm regiochemistry of the sulfonamide and piperidine-carbonyl linkage (e.g., H-NMR coupling patterns for benzylic protons).
- HRMS : Validate molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, plasma protein binding (e.g., albumin) may reduce potency, as seen with GSK9027 in A549 cells .
- Data Normalization : Include internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What strategies optimize the compound’s selectivity for target proteins vs. off-target effects?
- Methodology :
- In Silico Docking : Use Schrödinger or AutoDock to model interactions with the target’s active site (e.g., sulfonamide binding to catalytic residues).
- Kinase Profiling : Screen against panels like Eurofins KinaseProfiler™ to identify off-target inhibition .
- SAR Studies : Modify the piperidine ring (e.g., substituents at C4) or trifluoromethyl position to enhance specificity .
Q. How to design SAR studies for improving metabolic stability without compromising activity?
- Methodology :
- Metabolite Identification : Incubate with liver microsomes and identify degradation hotspots via LC-MS/MS.
- Structural Modifications : Replace labile groups (e.g., methyl with trifluoromethyl) or introduce steric hindrance near metabolic sites. The trifluoromethyl group’s electron-withdrawing properties reduce oxidative metabolism .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent Models : Administer via IV/PO routes and measure plasma half-life, Cₘₐₓ, and AUC. Use LC-MS/MS for quantification.
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine). The piperidine moiety may require monitoring for CNS penetration-related toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
